C8-Site Halogenation for Late-Stage Derivatization: 7-Bromo vs. Non-Halogenated Core
The target compound possesses a bromine atom at the 7-position, a feature that is essential for enabling late-stage diversification via cross-coupling chemistry. This specific substitution provides a critical advantage for exploring structure-activity relationships (SAR) that is absent in the unsubstituted 4-aminoquinazoline core . While direct kinetic or inhibitory data for the target compound is not available, the presence of the 7-bromo group is a quantifiable structural differentiator that dictates its synthetic utility. This is supported by extensive literature demonstrating the use of 7-bromoquinazoline as a reactant in the preparation of complex inhibitors, a role its non-halogenated counterpart cannot fulfill [1].
| Evidence Dimension | Presence of a versatile cross-coupling handle |
|---|---|
| Target Compound Data | Bromine at position 7 |
| Comparator Or Baseline | 4-Aminoquinazoline (unsubstituted core) |
| Quantified Difference | Qualitative difference: Target has a C-Br bond suitable for Suzuki, Buchwald-Hartwig, etc. |
| Conditions | Structural analysis; not applicable for biological assays. |
Why This Matters
For a procurement decision, this structural feature directly dictates the compound's utility for synthesizing a broader range of novel chemical entities, making it a non-substitutable choice for specific medicinal chemistry campaigns.
- [1] PubChem. (2021). 7-Bromoquinazoline. National Center for Biotechnology Information. View Source
